molecular formula C28H32N6O3 B14763123 Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-

Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-

Cat. No.: B14763123
M. Wt: 500.6 g/mol
InChI Key: RWZLSICZMQRBCU-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core with multiple functional groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzoic acid derivatives and amines. The synthesis may involve:

    Amidation: Reacting benzoic acid derivatives with amines to form amide bonds.

    Substitution Reactions: Introducing various functional groups through nucleophilic or electrophilic substitution.

    Cyclization: Forming cyclic structures such as diazepines through intramolecular reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch Processing: Conducting reactions in controlled environments to ensure high purity and yield.

    Continuous Flow Chemistry: Utilizing continuous reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with enzymes and proteins.

    Drug Development: Potential use in developing new therapeutic agents.

Medicine

    Pharmacology: Studied for its potential effects on various biological pathways.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to Active Sites: Inhibit or activate enzymes by binding to their active sites.

    Modulate Pathways: Influence biological pathways by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds with similar benzoic acid cores but different functional groups.

    Aminobenzamides: Compounds with amide and amine functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C28H32N6O3

Molecular Weight

500.6 g/mol

IUPAC Name

4-[(3-methanehydrazonoylanilino)methyl]-3-[[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C28H32N6O3/c1-33-12-3-13-34(15-14-33)25-10-8-21(9-11-25)27(35)32-26-17-22(28(36)37)6-7-23(26)19-30-24-5-2-4-20(16-24)18-31-29/h2,4-11,16-18,30H,3,12-15,19,29H2,1H3,(H,32,35)(H,36,37)

InChI Key

RWZLSICZMQRBCU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(=O)O)CNC4=CC=CC(=C4)C=NN

Origin of Product

United States

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